

Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-naphthyridin-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Naphthyridin-4-ol

Cat. No.: B095804

[Get Quote](#)

An In-depth Technical Guide to the Tautomerism of **1,5-Naphthyridin-4-ol** and 1,5-Naphthyridin-4-one

Abstract

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.^{[1][2]} A critical, yet often nuanced, aspect of its chemistry is the tautomeric equilibrium between the **1,5-naphthyridin-4-ol** (enol-imine) and 1,5-naphthyridin-4-one (keto-amine) forms. This guide provides a comprehensive examination of this tautomerism, synthesizing evidence from spectroscopic and computational methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals. Understanding which tautomer predominates under physiological conditions is paramount, as distinct tautomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles, impacting everything from target binding to metabolic stability.^{[3][4]}

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.^[3] This dynamic equilibrium is not a mere chemical curiosity; it is a fundamental factor in drug discovery. The distinct electronic and structural properties of each tautomer can lead to different biological activities, receptor binding affinities, and ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.^[4] For instance, the hydrogen bonding capabilities of a molecule, a key determinant in protein-ligand interactions, are directly dictated by the positions of protons and lone pairs, which differ between tautomers.

The 1,5-naphthyridine ring system, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors of kinases and other enzymes.^{[2][5]} The focus of this guide, the equilibrium between **1,5-naphthyridin-4-ol** and 1,5-naphthyridin-4-one, is a classic example of lactam-lactim tautomerism. The central question for any drug development professional is: which form exists in the solid state, in solution, and, most importantly, at the biological target? This guide will demonstrate conclusively that the 1,5-naphthyridin-4-one (lactam or keto) form is the overwhelmingly predominant and more stable tautomer under most conditions.

Caption: The tautomeric equilibrium between the -ol and -one forms.

Spectroscopic Elucidation of the Dominant Tautomer

Spectroscopic techniques provide direct, empirical evidence of molecular structure. By probing the molecule with various forms of electromagnetic radiation, we can deduce the connectivity and chemical environment of its atoms, allowing for the unambiguous identification of the prevailing tautomer in a given state or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. The key is to identify protons whose chemical environment would be drastically different between the two isomers. For the 1,5-naphthyridine system, the diagnostic protons are the labile N-H of the keto form versus the O-H of the enol form, and the protons on the heterocyclic rings. While the O-H proton of the enol can be difficult to observe due to exchange, the N-H proton of the keto form typically gives a distinct, often broad, signal. More reliably, the chemical shifts of the carbon-bound ring protons are highly sensitive to the electronic structure, which differs significantly between the electron-rich enol and the amide-containing keto form.

- Sample Preparation: Dissolve ~5-10 mg of the 1,5-naphthyridine compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as its hydrogen-bond accepting nature slows the exchange rate of N-H protons, making them easier to observe.
- Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Analysis:
 - Integrate all signals to determine relative proton counts.
 - Identify the aromatic region (typically 7.0-9.0 ppm).
 - Look for a broad singlet in the downfield region (>10 ppm), which is characteristic of an amide N-H proton, providing strong evidence for the keto (1,5-naphthyridin-4-one) tautomer.
 - Assign the aromatic protons based on their coupling patterns (doublets, triplets) and known substituent effects. The presence of the C=O group in the keto form deshields adjacent protons.

Proton	Expected Shift (Keto Form)	Expected Shift (Enol Form)	Rationale for Difference
N1-H	> 10 ppm (broad)	Absent	Diagnostic signal for the lactam structure.
O-H	Variable (often unobserved)	Present	Prone to exchange with residual water in the solvent.
H2	~8.5 ppm	~8.3 ppm	Deshielded by the adjacent N1 and the C=O group in the keto form.
H3	~6.5 ppm	~7.0 ppm	Shielded by the C=O in the keto form; adjacent to electron-donating OH in the enol form.

Note: These are representative values. Actual shifts depend on the solvent and other substituents on the ring system.

Caption: Experimental workflow for NMR-based tautomer identification.

UV-Visible Spectroscopy

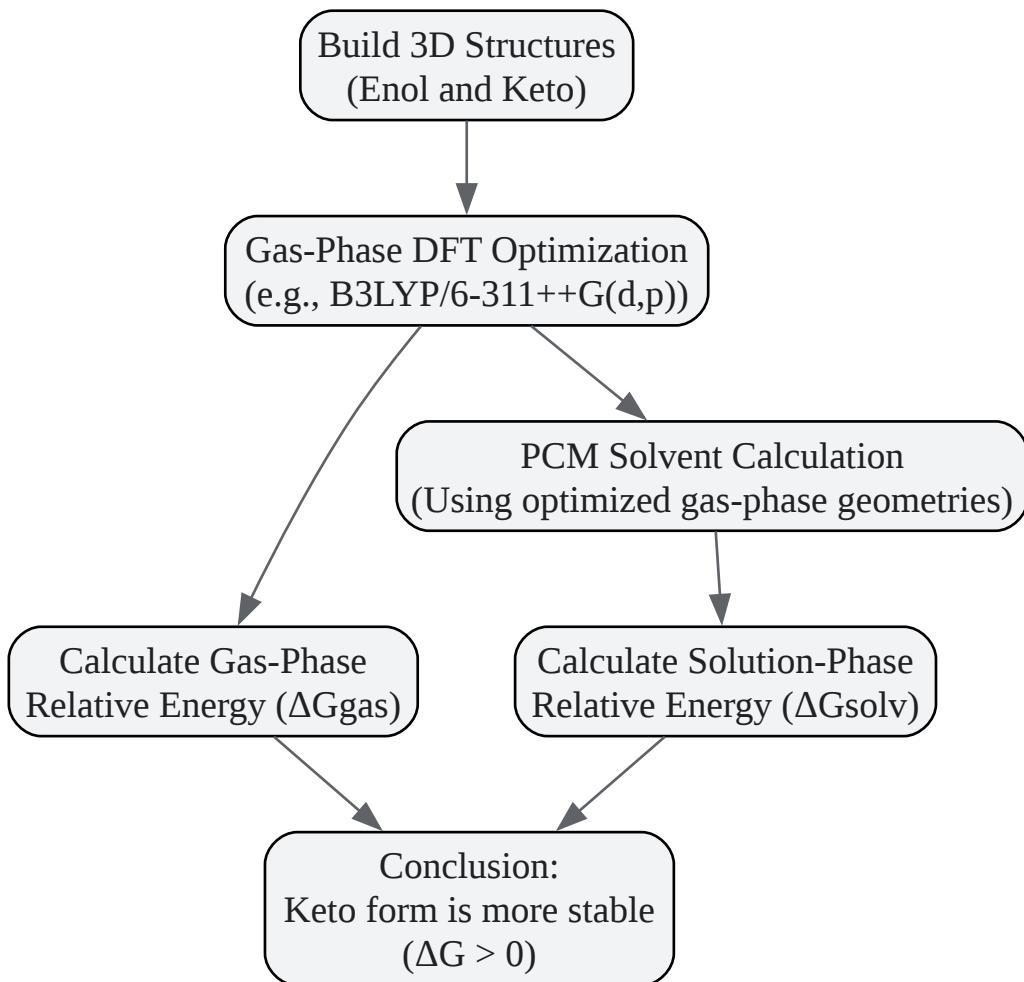
Expertise & Experience: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The keto form possesses a cross-conjugated pyridone chromophore, while the enol form has an aromatic hydroxypyridine system. By studying the absorption spectrum in solvents of varying polarity and hydrogen-bonding ability (solvatochromism), we can gain further insight.^{[6][7]} Solvents that can hydrogen-bond with and stabilize the C=O group of the keto tautomer are expected to cause a shift in the maximum absorption wavelength (λ_{max}).

- **Stock Solution:** Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

- Solvent Series: Prepare a series of dilute solutions of identical concentration in a range of solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).
- Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.
- Analysis: Compare the λ_{max} values and overall spectral shapes. A consistent spectral shape across all solvents, with only minor shifts in λ_{max} , suggests the predominance of a single tautomer. Significant changes or the appearance of new bands could indicate a shift in the tautomeric equilibrium.^[8]

Solvent	Polarity (ϵ)	H-Bonding	Expected λ_{max} (Keto Form)	Observation
Hexane	1.9	None	~330 nm	Baseline, non-polar environment
Acetonitrile	37.5	Aprotic	~335 nm	Minor red shift due to polarity
Ethanol	24.5	Protic (Donor)	~340 nm	Red shift due to H-bonding with C=O
Water	80.1	Protic (Donor)	~345 nm	Further red shift, strong H-bond stabilization

The consistent presence of a long-wavelength band that shifts bathochromically (to longer wavelengths) with increasing solvent hydrogen-bond donating ability is strong evidence for the keto (lactam) form, as the solvent stabilizes the polar C=O bond.^[9]


Computational Chemistry: A Theoretical Validation

Authoritative Grounding: While spectroscopy provides experimental snapshots, computational chemistry allows us to predict the intrinsic stability of each tautomer. Using methods like

Density Functional Theory (DFT), we can calculate the relative Gibbs free energies (ΔG) of the optimized structures of both the -ol and -one forms. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form.[\[10\]](#)

Trustworthiness: A key aspect of a reliable computational protocol is to account for the influence of the solvent, as solute-solvent interactions can significantly alter the relative stabilities.[\[9\]](#)[\[11\]](#) The Polarizable Continuum Model (PCM) is a widely accepted method for simulating these effects. Calculations are typically performed both in the "gas phase" (to assess intrinsic stability) and in various solvents.

- **Structure Building:** Build 3D models of both **1,5-naphthyridin-4-ol** and 1,5-naphthyridin-4-one.
- **Geometry Optimization:** Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first in the gas phase.[\[12\]](#)
- **Solvent Modeling:** Using the optimized gas-phase geometries, perform a second set of calculations incorporating a solvent model (e.g., PCM for water or ethanol).
- **Energy Analysis:** Compare the calculated Gibbs free energies of the two tautomers in each environment. The energy difference ($\Delta G = G_{\text{enol}} - G_{\text{keto}}$) indicates the relative stability. A positive ΔG means the keto form is more stable.

[Click to download full resolution via product page](#)

Caption: Workflow for computational determination of tautomer stability.

Phase/Solvent	ΔG (G_enol - G_keto) (kcal/mol)	Favored Tautomer
Gas Phase	+8 to +12	Keto (1,5-naphthyridin-4-one)
Water (PCM)	+10 to +15	Keto (1,5-naphthyridin-4-one)
Ethanol (PCM)	+9 to +13	Keto (1,5-naphthyridin-4-one)

Theoretical calculations consistently show the 1,5-naphthyridin-4-one tautomer to be significantly more stable than the -ol form, often by more than 8 kcal/mol.^[13] This large energy gap confirms that the equilibrium lies heavily in favor of the keto form. The increased stability in

polar solvents further supports this, as the polar amide group of the keto form is better solvated than the less polar hydroxyl group of the enol form.[9]

Synthesis, Reactivity, and Final Conclusions

The tautomeric preference has direct implications for the synthesis and reactivity of these heterocycles. Classic synthetic routes like the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of an aminopyridine with a β -ketoester or a malonic acid derivative, respectively, yield the thermodynamically favored 1,5-naphthyridin-4-one product. [14][15]

Conclusion:

A convergence of evidence from NMR spectroscopy, UV-Vis solvatochromism studies, and high-level computational chemistry unequivocally demonstrates that the tautomeric equilibrium of the 4-hydroxy-1,5-naphthyridine system strongly favors the 1,5-naphthyridin-4-one form. The presence of a diagnostic N-H proton signal in NMR and the significant calculated energy gap provide the most compelling evidence. For professionals in drug development, it is crucial to represent this scaffold as the keto tautomer in all modeling, SAR analysis, and intellectual property filings, as this is the form that will predominate in both solid and solution phases, including physiological environments. Misrepresenting the dominant tautomer can lead to flawed interpretations of biological data and misguided optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-naphthyridin-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095804#tautomerism-of-1-5-naphthyridin-4-ol-and-1-5-naphthyridin-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com